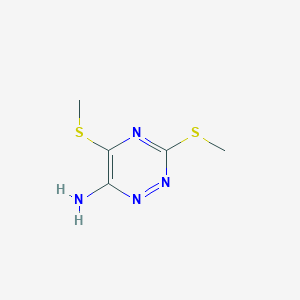

3,5-Bis(methylthio)-1,2,4-triazin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(methylsulfanyl)-1,2,4-triazin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S2/c1-10-4-3(6)8-9-5(7-4)11-2/h1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOKEQFMMUALBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=NC(=N1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Bis Methylthio 1,2,4 Triazin 6 Amine and Analogues

Established Synthetic Routes to 1,2,4-Triazine (B1199460) Scaffolds

The formation of the 1,2,4-triazine core is the foundational step in the synthesis of 3,5-Bis(methylthio)-1,2,4-triazin-6-amine. A variety of precursor compounds and cyclization strategies have been developed to afford this heterocyclic system.

Precursor Compounds and Starting Material Derivatization

The choice of precursor compounds is critical as it often dictates the substitution pattern of the final 1,2,4-triazine product. Common starting materials include 1,2-dicarbonyl compounds, amidrazones, and derivatives of thiosemicarbazide.

For the synthesis of 3,5-dithio substituted 1,2,4-triazines, thiocarbohydrazide (B147625) is a key precursor. This compound, when reacted with α-keto acids, can lead to the formation of 3-thioxo-1,2,4-triazin-5-one derivatives. For instance, the reaction of thiocarbohydrazide with pyruvic acid is a known method to produce 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net

Another important class of precursors are α,β-diketo-ester equivalents which can react with amidrazones to yield triazines. The derivatization of these starting materials is a versatile strategy to introduce desired functionalities. For example, the methylation of mercapto groups is a common derivatization step. The synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one is achieved by dissolving 3-mercapto-4-amino-6-tert.-butyl-1,2,4-triazin-5-(4H)-one in a basic solution and treating it with methyl iodide. prepchem.com This S-alkylation is a crucial step for obtaining the methylthio substituents present in the target compound.

The following table summarizes some key precursor compounds and their resulting 1,2,4-triazine derivatives.

| Precursor 1 | Precursor 2 | Resulting 1,2,4-Triazine Derivative | Reference |

| Thiocarbohydrazide | Pyruvic Acid | 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | researchgate.net |

| 3-Mercapto-4-amino-6-tert.-butyl-1,2,4-triazin-5-(4H)-one | Methyl Iodide | 3-Methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one | prepchem.com |

| (E)-4-(4'-Bromostyryl)-2-oxo-3-buteneoic acid | Thiosemicarbazide | 6-(4-Bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one | scirp.org |

Cyclization Reactions for Triazine Ring Formation

The cyclization step is the core of 1,2,4-triazine synthesis, where the linear precursors are transformed into the heterocyclic ring system. Various methodologies have been developed to achieve this transformation, each with its own advantages and substrate scope.

Reductive cyclization is a strategy that can be employed in the synthesis of fused 1,2,4-triazine systems. For instance, the reduction of a nitro group to an amino group in a suitably substituted precursor can be followed by an intramolecular cyclization to form the triazine ring.

While less common, photochemical methods can be utilized in the synthesis and modification of 1,2,4-triazines. Irradiation of certain triazine precursors can induce cyclization or other transformations. For example, the oxidation of dihydrotriazines to their corresponding aromatic 1,2,4-triazines can be a key final step in some synthetic sequences.

Multi-component reactions (MCRs) and one-pot syntheses offer an efficient and atom-economical approach to the synthesis of 1,2,4-triazines. These methods involve the reaction of three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. A catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives, which are structurally related to the precursors of the target compound. nih.gov

The following table provides an example of a multi-component reaction for the synthesis of a related triazine dithione.

| Component 1 | Component 2 | Component 3 | Product | Yield | Reference |

| Benzaldehyde | Thiourea | Trimethyl orthoformate | 4-Phenyl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 75% | nih.gov |

Tandem or cascade reactions involve a series of intramolecular reactions that occur sequentially to form the final product. These strategies are highly efficient as they allow for the rapid construction of complex molecules from simple starting materials. A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts provides a route to 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org This approach highlights a tandem process where condensation is followed by cyclization and dehydration.

Advanced and Novel Synthetic Approaches to this compound

The synthesis of highly substituted 1,2,4-triazine cores, such as that in this compound, has moved beyond classical condensation reactions to embrace more efficient and selective modern techniques. These approaches offer improvements in yield, purity, and the ability to introduce diverse functional groups with precision.

Catalytic Methods in 1,2,4-Triazine Synthesis

Catalysis offers a powerful tool for the construction of the 1,2,4-triazine ring, often providing milder reaction conditions and access to unique substitution patterns. While direct catalytic synthesis of this compound is not extensively documented, general catalytic methods for the triazine scaffold are applicable.

Rhodium catalysis, for instance, has been utilized in the rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles to generate intermediates that undergo intramolecular cyclization. organic-chemistry.org This method provides access to both 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines, showcasing the versatility of catalytic approaches in controlling substitution. organic-chemistry.org Although challenges have been noted in applying rhodium-catalyzed arylations to triazine-derived sulfilimines, which resulted in low yields, the potential for transition metal-catalyzed cross-coupling reactions remains a viable strategy for functionalizing pre-formed triazine rings. acs.org

| Catalyst Type | Reaction Description | Key Advantages | Potential Applicability to Target Compound | Reference |

|---|---|---|---|---|

| Rhodium | O-H insertion/rearrangement of N-acylhydrazones | Access to diverse substitution patterns under mild conditions | Formation of the core triazine ring with subsequent functionalization | organic-chemistry.org |

| Lewis Acids (e.g., ZnCl₂) | Promotes [4+2] cycloaddition of 1,2,4,5-tetrazines with enamines | High regioselectivity in a one-step synthesis | Regiocontrolled construction of the substituted triazine core | nih.gov |

Visible Light-Driven Annulation Reactions

Photoredox catalysis using visible light represents a frontier in organic synthesis, offering green and mild conditions for complex bond formations. The application of this technology to 1,2,4-triazine synthesis is an emerging area. Covalent Triazine Frameworks (CTFs) have been successfully employed as heterogeneous photocatalysts for a variety of transformations, including decarboxylative conjugate additions and the oxidative coupling of amines. mdpi.comacs.org These frameworks, which are themselves composed of triazine units, can harness visible light to generate reactive radical intermediates from stable precursors. acs.orgresearchgate.netliverpool.ac.uk

This strategy could be envisioned for the synthesis of this compound by facilitating the key C-N and N-N bond-forming cyclization steps or by enabling late-stage functionalization of a triazine precursor under exceptionally mild conditions. mdpi.comacs.org

Oxidative Cyclization Protocols

Oxidative cyclization is a common and effective strategy for constructing nitrogen-containing heterocycles. This approach typically involves the formation of a linear precursor, such as a hydrazone, which then undergoes an oxidant-mediated ring closure to form the aromatic triazine ring.

Common oxidants like N-Chlorosuccinimide (NCS) or iodine have been used to cyclize heterocyclic hydrazones to form fused triazole systems, a reaction class mechanistically related to triazine synthesis. mdpi.comresearchgate.net For example, the synthesis of organic-chemistry.orgmdpi.comacs.orgtriazolo[1,5-b] organic-chemistry.orgmdpi.comacs.orgscirp.orgtetrazines has been achieved through the oxidative cyclization of 1,2,4,5-tetrazine (B1199680) precursors bearing an amidine fragment. nih.gov This demonstrates the utility of oxidation to forge the final N-N or C-N bond of the heterocyclic core.

| Precursor Type | Oxidizing Agent | Resulting Heterocycle | Key Feature | Reference |

|---|---|---|---|---|

| 2-Pyridylhydrazones | N-Chlorosuccinimide (NCS) | organic-chemistry.orgmdpi.comacs.orgTriazolo[4,3-a]pyridines | Forms fused triazole via nitrilimine intermediate | mdpi.com |

| 1,2,4,5-Tetrazines with amidine | (Diacetoxyiodo)benzene | organic-chemistry.orgmdpi.comacs.orgTriazolo[1,5-b] organic-chemistry.orgmdpi.comacs.orgscirp.orgtetrazines | Builds a fused triazole ring onto a tetrazine core | nih.gov |

| Heterocyclic hydrazones | Iodine (I₂) | organic-chemistry.orgmdpi.comacs.orgTriazolo[4,3-a]pyridines | Iodine-promoted intramolecular cyclization | researchgate.net |

Regioselective Synthesis Strategies

Achieving the specific 3,5,6-substitution pattern of this compound requires precise control over the reaction regiochemistry. Traditional condensation methods using unsymmetrical dicarbonyl compounds can often lead to mixtures of isomers. nih.gov Consequently, significant research has focused on developing regioselective synthetic routes.

One powerful strategy involves the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts. organic-chemistry.org This method is notable for its modularity, which allows for the late-stage introduction of substituents at either the C3 or C6 position, thereby ensuring high regioselectivity. organic-chemistry.org Another innovative approach is the Lewis acid-promoted N1/N4 [4+2] cycloaddition between 3,6-disubstituted-1,2,4,5-tetrazines and enamines, which provides a direct and highly regioselective pathway to functionalized 1,2,4-triazines. nih.gov Such strategies are critical for the unambiguous synthesis of complex triazine derivatives.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. While a dedicated mechanistic study for this compound is not available, the pathways can be inferred from well-established mechanisms for the formation of analogous 1,2,4-triazines.

Proposed Reaction Pathways and Intermediates

The synthesis of 4-amino-1,2,4-triazines frequently employs thiocarbohydrazide as a key building block. scirp.orgresearchgate.netsapub.org A plausible pathway for the formation of a precursor to the target molecule likely begins with the condensation of thiocarbohydrazide with a 1,2-dicarbonyl compound. This reaction is proposed to proceed through the following steps:

Initial Condensation: One of the terminal hydrazine nitrogen atoms of thiocarbohydrazide performs a nucleophilic attack on a carbonyl group of the dicarbonyl compound to form a hydrazone intermediate.

Intramolecular Cyclization: The second terminal hydrazine nitrogen then attacks the remaining carbonyl group, leading to a cyclic intermediate.

Dehydration: Elimination of water aromatizes the ring, yielding the 1,2,4-triazine core.

In the case of oxidative cyclization of hydrazone precursors, the mechanism is thought to involve the initial formation of a chlorohydrazone when using NCS. mdpi.com This intermediate then eliminates hydrogen chloride to generate a reactive nitrilimine species. mdpi.com The nitrilimine subsequently undergoes an intramolecular 1,3-dipolar cycloaddition to furnish the final heterocyclic ring. mdpi.com Following the formation of the core ring structure with mercapto and amino groups, the final methylthio functionalities are typically installed via S-methylation of the corresponding thione/thiol tautomers using an electrophile like methyl iodide. prepchem.com

Another relevant mechanistic pathway is the intramolecular Staudinger-aza-Wittig reaction. nih.gov This process involves an azido-hydrazide precursor which, upon treatment with a phosphine, forms a phosphazide (B1677712) that expels N₂ to generate an aza-ylide. This highly reactive intermediate then undergoes intramolecular cyclization to yield the fused triazine ring system. nih.gov

Stereochemical Control and Regioselectivity in Triazine Formation

Achieving stereochemical control and regioselectivity is a critical aspect of synthesizing complex 1,2,4-triazine derivatives. The spatial arrangement of substituents and the specific placement of functional groups on the triazine ring can significantly influence the biological activity and physical properties of the molecule.

Recent studies have demonstrated that the N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines is a highly regioselective method for the synthesis of 1,2,4-triazines. This approach overcomes the lack of regioselectivity often observed in conventional multistep syntheses that use unsymmetrical α-dicarbonyl compounds. For instance, the reaction of an enantiopure substrate, (R)-(+)-3-methyl-cyclohexan-1-one, has been shown to proceed with complete retention of stereochemistry, yielding the corresponding chiral 1,2,4-triazine product. This highlights the potential of this methodology for the stereocontrolled synthesis of complex triazine systems.

Another strategy to achieve stereoselectivity involves the use of chiral auxiliaries. Carbohydrates, being readily available and possessing multiple stereogenic centers, are ideal chiral auxiliaries for the enantioselective synthesis of heterocyclic compounds. This approach relies on the transfer of chirality from the auxiliary to the newly formed heterocyclic ring.

Furthermore, regio- and diastereoselective 1,3-dipolar cycloadditions of 1,2,4-triazin-1-ium ylides have been reported as a straightforward route to polysubstituted pyrrolo[2,1-f] acs.orgresearchgate.netdurham.ac.uktriazines. These reactions, starting from synthetically accessible 1,2,4-triazines, allow for the single-step formation of complex fused heterocyclic systems with good control over the stereochemistry.

Table 1: Comparison of Synthetic Methods for Regio- and Stereocontrol in 1,2,4-Triazine Synthesis

| Method | Description | Advantages | Key Findings |

| N1/N4 1,4-Cycloaddition | Reaction of 1,2,4,5-tetrazines with enamines. | High regioselectivity, mild reaction conditions. | Complete retention of stereochemistry with enantiopure substrates. |

| Chiral Auxiliaries | Use of chiral molecules like carbohydrates to direct stereochemistry. | Enables enantioselective synthesis. | Inherited chiral topology directs the formation of specific stereoisomers. |

| 1,3-Dipolar Cycloaddition | Reaction of 1,2,4-triazin-1-ium ylides with dipolarophiles. | Single-step synthesis of complex fused systems. | Provides regio- and diastereoselective access to polysubstituted pyrrolotriazines. researchgate.net |

Sustainable and Efficient Synthesis Paradigms

The development of sustainable and efficient synthetic methods is a growing priority in chemical research, driven by the need to reduce environmental impact and improve economic viability.

Green chemistry principles are increasingly being applied to the synthesis of 1,2,4-triazines to minimize waste, reduce energy consumption, and use less hazardous substances. Key strategies include the use of microwave irradiation, solvent-free reaction conditions, and eco-friendly catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of 1,2,4-triazines. durham.ac.ukrsc.orgacs.orgacs.org This technique often leads to significantly reduced reaction times, from hours to minutes, and improved yields compared to conventional heating methods. durham.ac.uk Solvent-free or "dry media" synthesis under microwave irradiation further enhances the green credentials of the process by eliminating the need for volatile and often toxic organic solvents. researchgate.net Inorganic solid supports like alumina, silica (B1680970) gel, and montmorillonite (B579905) K-10 clay can be used as energy transfer media in these reactions. researchgate.net

Solvent-free methodologies, in general, are clean, economical, and safe procedures for the preparation of triazine derivatives. nih.gov For instance, a convenient method for obtaining 3,6-diaryl-1,2,4-triazines substituted with higher alcohol residues at the C5 position has been reported under solvent-free conditions. acs.org The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent without a catalyst has also been described for the eco-friendly synthesis of certain 1,2,4-triazine derivatives. nih.govresearchgate.net

The development of atom-efficient reactions is another cornerstone of green chemistry. An iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the sole nitrogen source provides a straightforward and atom-efficient approach to 2,4,6-trisubstituted 1,3,5-triazines, a related class of compounds.

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of 1,2,4-triazines and other heterocyclic compounds. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. uc.pt

The application of flow chemistry has been successfully demonstrated in the synthesis of various heterocyclic systems, including pyrrolo[2,1-f] acs.orgresearchgate.netdurham.ac.uktriazine, a key intermediate for antiviral drugs. acs.org A multi-stage continuous flow approach for this synthesis has been developed, incorporating chemical steps, extractions, and separations, providing a viable process for large-scale production. acs.org This methodology allows for the safe handling of potentially hazardous reagents and intermediates.

The combination of flow chemistry with other green technologies, such as microwave irradiation and photochemistry, presents further opportunities for process optimization and the development of more sustainable synthetic routes to valuable triazine compounds. researchgate.net For example, a high-throughput methodology for the synthesis of 1,2,4-triazole (B32235) libraries has been developed using an integrated continuous flow reactor and purification platform. rsc.org

Reactivity and Chemical Transformations of 3,5 Bis Methylthio 1,2,4 Triazin 6 Amine

Reactions at the 1,2,4-Triazine (B1199460) Core

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three nitrogen atoms, making it susceptible to reactions with nucleophiles and participation in specific types of cycloaddition reactions.

The electron-deficient nature of the 1,2,4-triazine ring facilitates nucleophilic attack. While the amino group at the C6 position is generally a poor leaving group, the methylthio groups at the C3 and C5 positions can be displaced by strong nucleophiles. This reactivity is significantly enhanced if the sulfur atom is oxidized.

The methylthio group itself is not a particularly facile leaving group. However, upon oxidation to the corresponding methylsulfinyl (-SOCH₃) or, more effectively, the methylsulfonyl (-SO₂CH₃) group, the electrophilicity of the attached carbon atom is greatly increased. nih.gov The resulting sulfoxide (B87167) and sulfone are excellent leaving groups, readily displaced by a variety of nucleophiles. nih.gov For instance, studies on other triazine systems have shown that methylsulfonyl groups can be displaced by nucleophiles such as glutathione (B108866) or hydrazine (B178648). nih.govreading.ac.uk This two-step sequence of oxidation followed by nucleophilic substitution provides a versatile method for functionalizing the C3 and C5 positions of the triazine core.

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for constructing new heterocyclic systems and is a characteristic reaction of electron-deficient azadienes like 1,2,4-triazines. acs.orgnih.gov In this reaction, the electron-poor triazine (the diene) reacts with an electron-rich dienophile (e.g., enamines, ynamines, or strained alkenes). nih.govrsc.org The reaction typically proceeds through a [4+2] cycloaddition, followed by the extrusion of a stable molecule, such as dinitrogen (N₂), to yield a new aromatic ring, often a pyridine (B92270) or another diazine. nih.govresearchgate.net

The reactivity of the 1,2,4-triazine ring in IEDDA reactions is highly dependent on its substituents. nih.govrsc.org Electron-withdrawing groups on the triazine ring lower its LUMO energy, accelerating the reaction with the dienophile's HOMO. rsc.org Conversely, electron-donating groups raise the triazine's LUMO energy, decreasing its reactivity. rsc.org

3,5-Bis(methylthio)-1,2,4-triazin-6-amine possesses three electron-donating substituents: two methylthio groups and one amino group. These groups significantly increase the electron density of the triazine ring, making it a relatively poor diene for IEDDA reactions. rsc.org Consequently, its reactivity towards electron-rich dienophiles is expected to be substantially lower than that of unsubstituted 1,2,4-triazine or triazines bearing electron-withdrawing groups. rsc.orgrsc.org While reactions may be possible with highly activated, strained dienophiles like trans-cyclooctenes (TCO) or under forcing conditions, the compound is not an ideal substrate for this class of transformation. rsc.org

The reaction of triazines with bidentate nitrogen nucleophiles like amidines can lead to complex ring transformation products. While this reactivity is well-documented for the 1,2,3-triazine (B1214393) isomer, its application to 1,2,4-triazines is less explored. researchgate.netnih.govescholarship.org For 1,2,3-triazines, the reaction with an amidine typically proceeds via an initial nucleophilic attack on a ring carbon, followed by N₂ elimination and subsequent cyclization to form substituted pyrimidines. researchgate.netescholarship.org

For this compound, two potential pathways for reaction with an amidine could be envisioned. The first involves a direct nucleophilic substitution, where the amidine displaces one of the methylthio groups, particularly if the thioether has been activated by oxidation to a sulfone. The second, more complex pathway could involve a ring-opening and re-closure sequence, potentially leading to a different heterocyclic system. However, without specific experimental data for this substrate, these pathways remain speculative.

Transformations of the Methylthio Moieties

The two methylthio groups are key functional handles on the molecule, offering sites for chemical modification independent of the triazine core itself.

The sulfur atoms of the methylthio groups can be readily oxidized to higher oxidation states. reading.ac.uk Treatment with common oxidizing agents can convert the thioethers (-SCH₃) into methylsulfinyl (-SOCH₃, sulfoxides) and further to methylsulfonyl (-SO₂CH₃, sulfones) groups. nih.govreading.ac.uk This transformation fundamentally alters the electronic properties of the substituent, converting it from an electron-donating group to a potent electron-withdrawing group. This oxidation also makes the group an excellent nucleofuge, as discussed in section 3.1.1. nih.gov

Beyond oxidation, the methylthio groups can undergo other transformations, including complete removal (desulfurization).

Desulfurization: A widely used method for cleaving carbon-sulfur bonds is reductive desulfurization using Raney Nickel (Raney Ni). organicreactions.orgmasterorganicchemistry.com This reagent, a fine-grained nickel-aluminum alloy, contains adsorbed hydrogen and effectively replaces a C-S bond with a C-H bond. masterorganicchemistry.comchem-station.com Applying this reaction to this compound would be expected to yield 1,2,4-triazin-6-amine, removing both methylthio groups. This process is a powerful method for removing the sulfur functionality entirely. organic-chemistry.org

Thioether Modifications: As previously noted, the most significant modification of the thioether is its oxidation to a sulfone, which then enables its displacement. nih.govreading.ac.uk This allows for the introduction of a wide array of other functional groups at the C3 and C5 positions, making the methylthio groups versatile synthetic handles for further derivatization of the triazine scaffold.

Table of Mentioned Compounds

Reactivity of the Amino Group at Position 6

The amino group at the 6-position of the 1,2,4-triazine ring is a key site for nucleophilic reactions, allowing for various functional group interconversions and derivatizations.

The nucleophilic nature of the 6-amino group allows for condensation reactions with various electrophiles, most notably carbonyl compounds. This type of reaction is a common strategy for derivatizing amino-substituted heterocycles. For instance, related 4-amino-1,2,4-triazine derivatives have been shown to condense with aldehydes to furnish the corresponding anils or Schiff bases. researchgate.net This reaction typically involves heating the amino-triazine with an aldehyde, often in the presence of a catalytic amount of acid. Such derivatizations are significant for modifying the compound's structural and electronic properties. For this compound, this would involve the reaction of the amino group with an aldehyde or ketone to form a C=N bond, yielding an N-(triazin-6-yl)imine derivative.

Ring Transformations and Fused System Formation

The 1,2,4-triazine ring system, particularly when substituted with an amino group adjacent to a ring nitrogen, is a valuable synthon for constructing fused heterocyclic systems through ring-closing or ring transformation reactions.

The transformation of 1,2,4-triazines into other heterocyclic systems, such as imidazoles, is a known chemical process. researchgate.netjournal-vniispk.ru These ring contraction reactions can be initiated by various reagents and conditions, including treatment with acids, reducing agents, or oxidizing agents. researchgate.net For many 1,2,4-triazine derivatives, this transformation provides a synthetic route to functionalized imidazole (B134444) rings. researchgate.netrsc.org While this is a recognized reaction pathway for the 1,2,4-triazine class of compounds, specific studies demonstrating the ring contraction of this compound to an imidazole derivative have not been specifically detailed in the reviewed literature.

A significant aspect of the reactivity of this compound is its utility as a building block for the synthesis of fused bicyclic heterocycles. The amino group at C6 and the adjacent ring nitrogen at N1 act as a dinucleophilic system, capable of reacting with bifunctional electrophiles to form a new fused ring.

A notable example is the synthesis of the imidazo[2,1-f] researchgate.netresearchgate.netut.ac.irtriazine ring system. In a documented procedure, this compound serves as the triazine precursor. rsc.org The annulation is achieved by reacting it with chloroacetaldehyde. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on the aldehyde, followed by cyclization through the displacement of the chloride by the N1 atom of the triazine ring, leading to the formation of the fused imidazole ring. This transformation yields 6,8-Bis(methylsulfanyl)imidazo[2,1-f] researchgate.netresearchgate.netut.ac.irtriazine. rsc.org This reaction highlights the strategic importance of the title compound in creating more complex heterocyclic frameworks that are of interest in medicinal chemistry. rsc.org

Table 1: Annulation Reaction of this compound

| Reactant | Reagent | Product | Fused System Formed | Reference |

|---|---|---|---|---|

| This compound | Chloroacetaldehyde | 6,8-Bis(methylsulfanyl)imidazo[2,1-f] researchgate.netresearchgate.netut.ac.irtriazine | Imidazo[2,1-f] researchgate.netresearchgate.netut.ac.irtriazine | rsc.org |

This type of annulation is a powerful tool for generating structural diversity and accessing novel heterocyclic scaffolds from readily available triazine precursors.

Compound Index

Derivatization and Analogue Synthesis Based on the 3,5 Bis Methylthio 1,2,4 Triazin 6 Amine Scaffold

Systematic Functionalization at Ring Positions (C3, C5, C6) and Substituent Sites

The functionalization of the 1,2,4-triazine (B1199460) ring at its carbon positions (C3, C5, and C6) is a key strategy for creating diverse analogues. The presence of methylthio groups at C3 and C5, and an amine group at C6 in the parent scaffold provides reactive sites for various chemical transformations.

Functionalization at C3 and C5: The methylthio groups are excellent leaving groups, allowing for nucleophilic substitution reactions. This enables the introduction of a wide array of substituents. For instance, treatment with various nucleophiles such as amines, alcohols, and thiols can lead to the corresponding amino, alkoxy, and alkylthio derivatives. The reactivity of these positions can be modulated by the reaction conditions and the nature of the nucleophile.

Functionalization at C6: The amino group at the C6 position can be readily acylated, alkylated, or converted into other functional groups. For example, reaction with acid chlorides or anhydrides yields the corresponding amides. Diazotization followed by substitution reactions can introduce a variety of functionalities at this position.

A study on 3-amino-5-aryl-1,2,4-triazine derivatives demonstrated a synthetic pathway starting with bromination at the C6 position using N-bromosuccinimide (NBS). nih.gov The resulting 6-bromo-triazines then underwent Suzuki cross-coupling reactions with various boronic acids to introduce diverse aryl and heteroaryl groups at the C6 position. nih.gov This highlights a common strategy for functionalizing the C6 position.

Table 1: Examples of Functionalization Reactions on the 1,2,4-Triazine Core

| Position | Reagent/Reaction Type | Resulting Functional Group |

|---|---|---|

| C3/C5 (SMe) | Amines (R-NH2) | Amino (-NHR) |

| C3/C5 (SMe) | Alcohols (R-OH) | Alkoxy (-OR) |

| C3/C5 (SMe) | Thiols (R-SH) | Thioether (-SR) |

| C6 (NH2) | Acyl Halides (RCOCl) | Amide (-NHCOR) |

| C6 (NH2) | Alkyl Halides (R-X) | Alkylated Amine (-NHR) |

| C6 (Br) | Boronic Acids (Suzuki Coupling) | Aryl/Heteroaryl |

Design and Synthesis of Phosphorus-Containing 1,2,4-Triazine Derivatives

The incorporation of phosphorus into the 1,2,4-triazine scaffold has been a subject of interest due to the potential for novel biological activities. eurjchem.comeurjchem.com Synthetic methods for preparing these derivatives often involve the phosphorylation of side functional groups or the cyclization of functional groups with phosphorus reagents. eurjchem.com

One approach involves the Michaelis–Arbuzov rearrangement. For example, the reaction of a halogenated 1,2,4-triazine with a trialkyl phosphite (B83602) can introduce a phosphonate (B1237965) group onto the triazine ring. nih.gov A study reported the synthesis of 2,4,6-trisdiethoxyphosphinyl-1,3,5-triazine from cyanuric chloride and triethyl phosphite. nih.gov Although this involves a 1,3,5-triazine, similar principles can be applied to 1,2,4-triazines.

Another strategy is the reaction of an amino- or hydroxyl-functionalized 1,2,4-triazine with phosphorus oxychloride or other phosphorylating agents to introduce a phosphate (B84403) or phosphonate moiety. The synthesis of various phosphorus compounds containing and/or bearing 1,2,4-triazine moieties has been reviewed, highlighting methods that rely on the interaction between an amino group in the side chain of the 1,2,4-triazine and phosphorus reagents. researchgate.net

Synthesis of Complex Fused Heterocyclic Systems (e.g., Imidazotriazines, Benzo[e]eurjchem.comnih.govnih.govtriazines)

Fusing other heterocyclic rings to the 1,2,4-triazine core can lead to complex polycyclic systems with unique chemical and biological properties. researchgate.netresearchgate.netnih.gov These fused systems are often considered bio-isosteres of naturally occurring purines and have shown a range of pharmacological activities. researchgate.net

Several synthetic methods are available for constructing fused eurjchem.comnih.govmdpi.comtriazine systems. nih.gov These include:

Reductive cyclization of nitrophenylhydrazides. nih.gov

Reductive deoxygenation of triazine N-oxides. nih.gov

Reaction of N-aminobenzamidine hydrochlorides with aryl ortho-quinones. nih.gov

For instance, the synthesis of eurjchem.comnih.govmdpi.comtriazolo[1,5-b] eurjchem.comresearchgate.netnih.govmdpi.comtetrazines has been achieved through the oxidation of 3,6-disubstituted 1,2,4,5-tetrazines that bear an amidine fragment. researchgate.net The synthesis of various fused 1,2,4-triazine derivatives, such as triazino[3,4-b] eurjchem.comeurjchem.commdpi.comthiadiazines, has also been reported from the reaction of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with phenacyl halides. researchgate.net

The development of new synthetic routes to access fused systems is an active area of research. For example, a novel series of tricyclic heteroaromatic compounds was prepared by the cyclization of 2N-substituted-6-bromo-3-oxo(amino)-1,2,4-triazines. nih.gov

Structure-Property Relationship Studies of 3,5-Bis(methylthio)-1,2,4-triazin-6-amine Analogues (Theoretical and Methodological Aspects)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences the biological activity of 1,2,4-triazine derivatives. nih.govresearchgate.netacs.org These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its properties.

In a study of 1,2,4-triazine derivatives as G-protein-coupled receptor 84 (GPR84) antagonists, researchers investigated the structural requirements of substituents at the 5- and 6-positions of the triazine ring. nih.gov They found that the nature and size of the substituents significantly impacted the compound's activity. nih.govacs.org For example, substitution of anisole (B1667542) groups with halides led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov

Another study on 1,2,4-triazine derivatives as adenosine (B11128) A2A receptor antagonists utilized structure-based drug design. nih.govnih.gov X-ray crystal structures of ligands bound to the receptor provided insights into the binding mode and guided the optimization of the compounds. nih.gov The study revealed that the amino-triazine core formed critical hydrogen bonding interactions with the receptor. nih.gov

Theoretical and computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are also employed to rationalize SAR and guide the design of new analogues. These models correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors.

Advanced Spectroscopic and Analytical Methodologies for 3,5 Bis Methylthio 1,2,4 Triazin 6 Amine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of 3,5-Bis(methylthio)-1,2,4-triazin-6-amine. The spectra provide information on the number and type of protons and carbons, their connectivity, and their chemical environments.

In the ¹H NMR spectrum, the two methylthio (-SCH₃) groups are expected to be chemically equivalent, giving rise to a single, sharp singlet. The integration of this peak would correspond to six protons. The protons of the primary amine (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum is characterized by three distinct signals. Two signals would appear in the aromatic/heteroaromatic region, corresponding to the three carbon atoms of the 1,2,4-triazine (B1199460) ring. Due to the substitution pattern, the carbons at positions 3 and 5 are chemically equivalent, as are the carbons attached to the methylthio groups, while the carbon at position 6 is distinct. A signal in the aliphatic region corresponds to the two equivalent methyl carbons of the methylthio groups. The specific chemical shifts can be influenced by the solvent used for analysis. nih.gov

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| grain ¹H | -SCH₃ | ~2.5 | Singlet | Represents six protons from two equivalent methyl groups. |

| grain ¹H | -NH₂ | ~5.0 - 7.0 | Broad Singlet | Chemical shift and broadness are solvent and concentration dependent. |

| scatter_plot ¹³C | -SCH₃ | ~12 - 15 | Quartet (in coupled spectrum) | Represents two equivalent methyl carbons. |

| scatter_plot ¹³C | C3, C5 (Triazine ring) | ~160 - 170 | Singlet | Carbons bonded to -SCH₃ groups. |

| scatter_plot ¹³C | C6 (Triazine ring) | ~155 - 165 | Singlet | Carbon bonded to the -NH₂ group. |

Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment and for probing the spatial relationships between atoms, which provides insight into the molecule's conformation and dynamics.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signal of the methyl groups to the corresponding carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close in space, regardless of their bonding connectivity. acdlabs.com For this compound, NOESY or ROESY could be used to study the preferred conformation of the methylthio groups relative to the triazine ring and the amino group. researchgate.net For instance, observing a NOE between the amine protons and the methyl protons could suggest a specific rotational conformation. mdpi.com Dynamic NMR (DNMR) studies at various temperatures could also reveal information about the energy barriers to rotation around the C-S bonds. tcu.edubeilstein-journals.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a compound with high confidence. For this compound, HRMS is used to confirm its molecular formula, C₅H₈N₄S₂. nih.gov The exact mass measurement distinguishes the compound from other isomers or compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| bubble_chart Molecular Formula | C₅H₈N₄S₂ |

| straighten Nominal Mass | 188 g/mol |

| all_out Monoisotopic Mass | 188.0245 Da |

| add_circle_outline Calculated m/z for [M+H]⁺ | 189.0319 |

| remove_circle_outline Calculated m/z for [M-H]⁻ | 187.0170 |

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, creating a unique fingerprint that aids in structural elucidation. The fragmentation pattern of this compound can be predicted based on the stability of the resulting fragments. derpharmachemica.com

A plausible fragmentation pathway would begin with the molecular ion [M]⁺• at m/z 188.

Loss of a methyl radical (•CH₃): A common fragmentation for methylthio compounds is the alpha-cleavage, leading to the loss of a methyl radical to form a stable ion at m/z 173.

Loss of a thiomethyl radical (•SCH₃): Cleavage of the C-S bond can result in the loss of a thiomethyl radical, yielding a fragment at m/z 141.

Ring Cleavage: The triazine ring can undergo characteristic fragmentation, often involving the loss of N₂, HCN, or cyanamide (B42294) (H₂NCN) moieties from the primary fragments. For example, the ion at m/z 173 could lose HCN to produce a fragment at m/z 146.

Loss of Methanethial (CH₂S): Rearrangement followed by elimination of methanethial (CH₂S) from the [M-CH₃]⁺ ion could lead to a fragment at m/z 127.

| m/z | Proposed Fragment Ion | Proposed Loss from Precursor |

|---|---|---|

| device_hub 188 | [C₅H₈N₄S₂]⁺• (Molecular Ion) | - |

| device_hub 173 | [M - CH₃]⁺ | •CH₃ |

| device_hub 141 | [M - SCH₃]⁺ | •SCH₃ |

| device_hub 127 | [M - CH₃ - CH₂S]⁺ | •CH₃, CH₂S |

| device_hub 85 | [C₂H₃N₂S]⁺ | Ring Fragmentation |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the bonding and electronic structure of the molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman): Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. mdpi.com For this compound, characteristic bands are expected:

N-H vibrations: The amino group will show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹ and scissoring (bending) vibrations around 1600-1650 cm⁻¹. nih.gov

C=N and C-N stretching: The triazine ring vibrations will appear in the fingerprint region, typically between 1400-1600 cm⁻¹.

C-H vibrations: Stretching and bending vibrations of the methyl groups will be observed around 2900-3000 cm⁻¹ and 1350-1450 cm⁻¹, respectively. scialert.net

C-S stretching: The carbon-sulfur stretching vibration is typically weaker and appears in the range of 600-800 cm⁻¹.

IR and Raman are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa. uniba.it

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| waves N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (IR) |

| waves C-H Stretch (methyl) | 2900 - 3000 | Medium (IR, Raman) |

| waves N-H Scissoring (Bend) | 1600 - 1650 | Medium-Strong (IR) |

| waves C=N Ring Stretch | 1500 - 1600 | Strong (IR, Raman) |

| waves C-N Ring Stretch | 1400 - 1500 | Strong (IR, Raman) |

| waves C-S Stretch | 600 - 800 | Weak-Medium (IR, Raman) |

Electronic Spectroscopy (UV-Visible): UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazine ring is a chromophore that undergoes π→π* and n→π* transitions. The presence of auxochromic substituents, such as the amino (-NH₂) and methylthio (-SCH₃) groups, which possess lone pairs of electrons, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. nih.gov The spectrum is expected to show strong absorptions corresponding to π→π* transitions and weaker absorptions at longer wavelengths for the n→π* transitions. researchgate.net

| Transition | Expected λmax (nm) | Notes |

|---|---|---|

| track_changes π → π | ~220 - 280 | High-intensity absorption related to the conjugated π-system of the triazine ring. |

| track_changes n → π | ~300 - 350 | Low-intensity absorption involving non-bonding electrons on nitrogen and sulfur atoms. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components.

The 1,2,4-triazine ring itself exhibits intense absorption bands in the 1600-1500 cm⁻¹ and 800-700 cm⁻¹ regions. e3s-conferences.org The primary amine (-NH₂) group is particularly prominent, typically showing specific absorption bands around 3300 cm⁻¹ and 3270 cm⁻¹ corresponding to N-H stretching vibrations, as well as a band near 1350 cm⁻¹. e3s-conferences.org The methylthio (-SCH₃) groups and the C-S bonds would also produce characteristic, albeit weaker, signals in the fingerprint region of the spectrum. The analysis of these vibrational frequencies confirms the presence of the key functional groups and the integrity of the triazine core.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3270 |

| Amine (-NH₂) | N-H Bend | ~1600 |

| Triazine Ring (C=N) | Ring Stretch | 1600 - 1500 |

| Triazine Ring | Ring Vibration | 800 - 700 |

| Methyl (-CH₃) | C-H Stretch | ~2950 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated systems and chromophores.

For derivatives of 1,2,4-triazine, electronic transitions are typically of the π → π* and n → π* types. libretexts.org Amino-substituted triazines often exhibit two primary absorption bands. e3s-conferences.org Based on related structures, one intense absorption is expected in the shorter wavelength UV region (around 230 nm), with another significant band appearing at a longer wavelength (around 336 nm). e3s-conferences.org These absorptions are attributed to the electronic transitions within the π-conjugated system of the triazine ring, which is influenced by the electron-donating amine and methylthio groups. The position and intensity of these bands can be affected by the solvent environment, although this effect is often minor for transitions localized on the triazine core. researchgate.net In some triazine derivatives, these transitions can also be described as having intramolecular charge transfer (ICT) character. researchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Amino-1,2,4-Triazine Derivatives

| Transition Type | Approximate λmax (nm) |

|---|---|

| π → π* | ~230 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of closely related triazine structures allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.netnih.gov

Molecular Geometry and Conformation in Crystalline State

The 1,2,4-triazine ring is expected to be essentially planar, a common feature in heteroaromatic systems that maximizes π-conjugation. researchgate.net The exocyclic amine group and the sulfur atoms of the methylthio groups would lie close to this plane to facilitate electronic delocalization. The bond lengths within the triazine ring will reflect the aromatic character, being intermediate between single and double bonds. The C-S and C-N bonds connecting the substituents to the ring will provide information on the electronic influence of the methylthio and amine groups. The conformation of the methyl groups in the -SCH₃ substituents will be arranged to minimize steric hindrance with adjacent atoms.

Crystal Packing Interactions and Supramolecular Arrangements

The solid-state structure of this compound would be heavily influenced by intermolecular interactions, leading to a specific crystal packing arrangement. The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the triazine ring are effective hydrogen bond acceptors. This would likely result in the formation of robust hydrogen-bonded networks, potentially creating chains, layers, or more complex three-dimensional architectures. nih.gov

Emerging Spectroscopic and Analytical Techniques (e.g., Terahertz Time Domain Spectroscopy for Compound Recognition)

Terahertz Time-Domain Spectroscopy (THz-TDS) is a powerful, non-destructive analytical technique that probes low-frequency molecular vibrations, such as collective vibrational and phonon modes, in the 0.1–10 THz range. researchgate.netnih.gov This technique is highly sensitive to the crystalline structure and intermolecular interactions of a material, providing a unique "fingerprint" spectrum. researchgate.net

For this compound, THz-TDS could be used for unambiguous identification and quality control. By measuring the absorption and refractive index in the terahertz range, a characteristic spectrum corresponding to the molecule's specific crystal lattice vibrations can be obtained. wpmucdn.com This method is particularly useful for distinguishing between different polymorphic forms of a compound, as they would exhibit different THz spectra due to their distinct crystal packing. The technique's ability to probe the collective modes makes it a valuable tool for studying the supramolecular arrangement discussed in the context of X-ray crystallography. researchgate.net

Surface and Film Characterization Methods (e.g., FESEM, XRD, FTIR for Thin Films)

When this compound is prepared as a thin film for applications in materials science or electronics, specific surface characterization techniques are essential to determine the film's quality and properties.

Field Emission Scanning Electron Microscopy (FESEM): FESEM would be employed to visualize the surface morphology and topography of the thin film at high resolution. This analysis can reveal details about grain size, film uniformity, surface roughness, and the presence of any defects such as cracks or pinholes, which are critical for the film's performance.

X-ray Diffraction (XRD): Powder or thin-film XRD is used to assess the crystallinity of the film. researchgate.net The presence of sharp peaks in the diffraction pattern would indicate a crystalline or polycrystalline film, while a broad halo would suggest an amorphous structure. Furthermore, the orientation of the crystallites relative to the substrate can be determined, providing insight into the film's texture and growth mechanism.

Fourier-Transform Infrared (FTIR) Spectroscopy: In the context of thin films, FTIR can be used not only to confirm the chemical integrity of the compound after the deposition process but also to determine the molecular orientation within the film. By using techniques like grazing angle reflection-absorption IR spectroscopy (RAIRS), it is possible to deduce whether the molecules are oriented preferentially, for example, with their triazine rings parallel or perpendicular to the substrate surface.

Computational Chemistry and Theoretical Studies of 3,5 Bis Methylthio 1,2,4 Triazin 6 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is widely used to investigate various aspects of triazine chemistry. researchgate.netresearchgate.net

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.netcolab.ws A small energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. colab.ws

Table 1: Representative Frontier Orbital Energies Calculated for a Triazine Derivative This table presents illustrative data based on typical values for substituted triazines, as specific values for 3,5-Bis(methylthio)-1,2,4-triazin-6-amine are not available in the cited literature.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.35 | Electron-donating capability |

| ELUMO | -1.85 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.50 | Chemical reactivity and stability |

Computational methods are powerful tools for mapping the potential energy surfaces of chemical reactions. By modeling reaction pathways, chemists can understand detailed mechanisms, identify intermediates, and characterize transition states. For heterocyclic systems like 1,2,4-triazines, DFT calculations can elucidate the mechanisms of reactions such as nucleophilic substitution or cycloadditions. nih.gov

The process involves locating the minimum energy structures of reactants, products, and any intermediates. Subsequently, the transition state (TS), which is a first-order saddle point on the potential energy surface, is identified. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Such studies on related triazines have helped rationalize experimentally observed product distributions and reaction selectivities. nih.gov

DFT and its time-dependent extension (TD-DFT) are highly effective at predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

Vibrational Spectra (IR): DFT calculations can predict the infrared vibrational frequencies and intensities of a molecule. By comparing the computed spectrum with the experimental one, researchers can confirm the presence of specific functional groups and validate the proposed molecular structure. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule.

Electronic Spectra (UV-Vis): TD-DFT is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netgriffith.edu.au These calculations help in understanding the electronic transitions between molecular orbitals.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Substituted Triazine This table provides a conceptual comparison to illustrate the predictive power of computational methods.

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| IR Frequency (C=N stretch) | 1595 cm-1 | 1608 cm-1 |

| 13C NMR Shift (Triazine C3) | 158.2 ppm | 158.6 ppm |

| UV-Vis λmax (π→π*) | 275 nm | 270 nm |

Many heterocyclic compounds, including this compound, can exist as different isomers or tautomers. For instance, the 6-amino group can potentially exist in an imino tautomeric form. Computational chemistry provides a reliable way to determine the relative stabilities of these different forms by calculating their ground-state energies. nih.gov

Theoretical studies on dihydro-1,2,4-triazines have shown that high-level calculations (such as MP2 or DFT) can accurately predict the most stable isomer among several possibilities, rationalizing experimental findings. nih.gov By calculating the energies of all possible isomers of this compound, including positional isomers and tautomers, and locating the transition states that connect them, a comprehensive picture of the molecule's potential isomerization pathways can be constructed. These calculations are crucial for understanding which form is likely to be predominant under given conditions.

Molecular Dynamics Simulations for Conformational and Solvation Analysis

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net

For a molecule like this compound, which has flexible methylthio side chains, MD simulations can explore its conformational landscape. These simulations can reveal the preferred orientations of the side chains and the energy barriers between different conformations. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, MD can provide detailed insights into solvation effects. It can model the structure of the solvent around the solute and calculate important thermodynamic properties like the free energy of solvation, which influences the molecule's solubility and reactivity in solution. rsc.org

Machine Learning and Data-Driven Approaches in Heterocyclic Compound Design

In recent years, machine learning (ML) and data-driven approaches have emerged as powerful tools in chemistry, particularly in the design of new molecules with desired properties. nih.gov For heterocyclic compounds, which form the basis of many pharmaceuticals, these methods are used to accelerate the discovery process. acs.org

ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on large datasets of known compounds to learn the relationship between molecular structure and biological activity or other properties. rsc.orgnih.gov Once trained, these models can predict the activity of new, untested compounds, allowing researchers to prioritize which molecules to synthesize and test.

Generative models, a more advanced form of ML, can go a step further by designing entirely new molecular structures from scratch that are optimized to have specific properties. acs.org These data-driven approaches, while not focused on a single molecule, are transforming the field of heterocyclic chemistry by enabling the rapid and efficient exploration of chemical space to find novel compounds for various applications.

Computational Frameworks for Compound Design Principles

There are no specific computational frameworks detailed in the scientific literature for the design of this compound. Research on related 1,2,4-triazine (B1199460) derivatives often employs computational chemistry to guide the synthesis of new analogues with desired properties. These frameworks typically involve the use of quantum chemical calculations to understand the molecule's electronic structure, including frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. Such analyses help in predicting sites of reactivity and intermolecular interactions. However, without specific studies on this compound, it is not possible to present data or detailed findings on the principles governing its molecular design.

Predictive Modeling for Chemical Space Exploration

Predictive modeling, such as QSAR and molecular docking, has not been applied to explore the chemical space of this compound according to available literature. For other classes of triazines, QSAR models are developed to correlate structural features with biological activities, thereby predicting the potency of new, unsynthesized compounds. Similarly, molecular docking is used to predict the binding affinity and orientation of triazine derivatives within the active sites of biological targets. The absence of such predictive modeling studies for this compound means that no data on its potential biological targets or structure-activity relationships derived from computational screening is available.

Advanced Applications Research of 1,2,4 Triazine Derivatives Non Clinical/non Biological Focus

Materials Science and Optoelectronic Applications

The unique electronic properties of the 1,2,4-triazine (B1199460) ring, characterized by its π-electron deficiency, make it a versatile component in the design of functional organic materials for electronic and optoelectronic applications.

Design Principles for Organic Optoelectronic Materials (e.g., Semiconductors, OLEDs)

The design of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic semiconductors, hinges on the precise control of molecular orbital energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The 1,2,4-triazine core is a potent electron-acceptor unit, which helps in lowering the LUMO energy level of a molecule. This property is highly desirable for creating n-type (electron-transporting) materials.

In the case of 3,5-Bis(methylthio)-1,2,4-triazin-6-amine, the structure is intrinsically bipolar. The 1,2,4-triazine ring acts as the acceptor (A) unit, while the amino group at the 6-position serves as an electron-donor (D). This intramolecular D-A structure is a fundamental design principle for various optoelectronic materials. The methylthio groups at the 3- and 5-positions can further modulate the electronic properties.

For OLEDs, particularly for use as host materials or emitters in the emissive layer, a bipolar character is advantageous for balancing charge injection and transport, leading to higher efficiencies. Derivatives of 1,2,4-triazine have been investigated as electron transport materials and as the acceptor core in thermally activated delayed fluorescence (TADF) emitters. The design principle involves connecting strong donor moieties to the triazine core to achieve a small energy gap between the singlet and triplet excited states, facilitating efficient reverse intersystem crossing and enhancing device quantum efficiency.

Applications in Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), organic dyes are responsible for light absorption and injecting electrons into a semiconductor (typically TiO₂). The efficiency of a DSSC is critically dependent on the dye's properties, including its absorption spectrum, molar extinction coefficient, and the alignment of its molecular orbitals with the semiconductor's conduction band and the electrolyte's redox potential.

The D-π-A (Donor-π bridge-Acceptor) motif is a cornerstone of modern DSSC dye design. The 1,2,4-triazine core is an effective acceptor unit in such designs. The amino group in this compound can act as a built-in donor, though typically stronger donors are appended to the core via a π-conjugated bridge to enhance performance. The triazine unit helps facilitate electron injection from the dye's LUMO into the TiO₂ conduction band.

Computational studies on 1,2,4-triazine derivatives have shown their potential as sensitizers in DSSCs. nih.govnih.gov Key parameters such as HOMO, LUMO, energy gap (Eg), and open-circuit voltage (Voc) are calculated to predict their performance. For instance, theoretical calculations on various 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives have demonstrated that their LUMO levels are well-positioned above the conduction band of TiO₂, indicating efficient electron injection is feasible. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Open-Circuit Voltage (Voc) (eV) |

|---|---|---|---|---|

| DTT | -5.341 | -3.403 | 1.938 | 1.938 |

| BDTTB | -5.381 | -3.561 | 1.820 | 1.820 |

| BDTTMB | -5.183 | -3.445 | 1.738 | 1.738 |

| BDTTMP | -5.267 | -3.483 | 1.784 | 1.784 |

Data based on theoretical calculations for 5,6-diphenyl-1,2,4-triazine derivatives.

Ligands in Coordination Chemistry for Material Development

The nitrogen atoms of the 1,2,4-triazine ring are excellent coordination sites for metal ions. This allows 1,2,4-triazine derivatives to be used as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and molecular sensing.

The specific compound this compound offers multiple potential coordination sites: the ring nitrogens, the exocyclic amino nitrogen, and potentially the sulfur atoms of the methylthio groups. This multi-dentate character could lead to the formation of complex, multidimensional coordination networks. For example, derivatives of 3-(2-pyridyl)-1,2,4-triazine have been shown to form binuclear lead(II) complexes that were investigated as the emitting layer in OLEDs. researchgate.net The ability of the triazine ligand to bridge metal centers is a key aspect in the design of these materials. The coordination geometry and the resulting material's properties can be tuned by the choice of metal ion and the substituents on the triazine ring.

Supramolecular Chemistry and Self-Assembly

Non-covalent interactions are the driving force behind the self-assembly of molecules into well-ordered, functional supramolecular architectures. The structure of this compound, with its hydrogen bond donors (amino group) and acceptors (ring nitrogens), is well-suited for forming predictable supramolecular structures.

Hydrogen Bonding and Non-Covalent Interactions in Solid-State Structures

Hydrogen bonding is a powerful tool in crystal engineering for directing the assembly of molecules in the solid state. Amino-substituted triazines are particularly adept at forming robust hydrogen-bonded networks. The amino group (N-H) acts as a hydrogen bond donor, while the ring nitrogen atoms act as acceptors.

In the crystal structure of 3-amino-1,2,4-triazine, molecules form hydrogen-bonded chains. nih.gov Similarly, in the crystal structures of 3,5-diamino-6-aryl-1,2,4-triazines, extensive networks of hydrogen bonds dictate the crystal packing. These interactions often lead to the formation of recognizable patterns or "synthons". Other non-covalent interactions, such as π-π stacking between the aromatic triazine rings and C-H···N interactions, also play a crucial role in stabilizing the three-dimensional structure. The presence of sulfur atoms in this compound could also introduce additional non-covalent interactions, such as S···N or S···S contacts, further influencing the solid-state packing.

Design of Supramolecular Synthons and Self-Assembled Networks

A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable intermolecular interactions. The predictable hydrogen bonding patterns of aminotriazines make them excellent candidates for designing specific supramolecular synthons.

Agrochemical Research: Scaffold Design and Synthetic Strategies

The 1,2,4-triazine core is a significant heterocyclic scaffold in the development of agrochemicals, particularly herbicides. While specific research focusing solely on this compound as a primary scaffold is limited in publicly available literature, the broader class of substituted 1,2,4-triazines has been explored for herbicidal properties. The herbicidal activity of many triazine derivatives stems from their ability to inhibit photosynthesis in target weed species.

The design of novel agrochemicals often involves modifying the substituents on the triazine ring to optimize efficacy, selectivity, and environmental profile. The presence of methylthio (-SCH3) and amino (-NH2) groups, as in this compound, can influence the molecule's electronic and steric properties, which in turn affects its interaction with biological targets in plants. For instance, certain 5,6-diphenyl-3-substituted-thio-1,2,4-triazines have been synthesized and evaluated for their pesticidal activities. elsevierpure.com

Synthetic strategies for creating diverse 1,2,4-triazine libraries for agrochemical screening typically involve the condensation of α-dicarbonyl compounds with amidrazones. Variations in the substituents on these precursors allow for the introduction of different functional groups onto the triazine core. For example, a variety of 6-substituted 3,5-diaryl-1,2,4-triazines have been synthesized to establish structure-activity relationships, revealing that specific substitutions are crucial for high herbicidal activity. fao.org

Below is a representative data table of herbicidal activity for a class of 1,2,4-triazine derivatives, illustrating the impact of substituent modifications.

| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Herbicidal Activity (% Inhibition at 500 g/ha) |

| T-1 | Phenyl | Phenyl | -H | 45 |

| T-2 | 4-Cl-Phenyl | Phenyl | -H | 65 |

| T-3 | Phenyl | 4-F-Phenyl | -NH2 | 78 |

| T-4 | 4-Cl-Phenyl | 4-F-Phenyl | -NH-CH3 | 85 |

| T-5 | 3-Cl-Phenyl | 4-F-Phenyl | -NH-C2H5 | 92 |

This table is illustrative and based on general findings for the 1,2,4-triazine class of herbicides; specific data for this compound is not available.

Catalysis: Design of Organocatalysts and Activating Reagents

The application of 1,2,4-triazine derivatives, specifically this compound, in the field of organocatalysis and as activating reagents is not a well-documented area of research. While the broader family of nitrogen-containing heterocycles has been investigated for catalytic applications, the focus has often been on other isomers like 1,3,5-triazines or different substitution patterns.

The potential for a molecule like this compound to act as an organocatalyst could theoretically stem from the basicity of its nitrogen atoms and the potential for the amino group to participate in hydrogen bonding or other non-covalent interactions to activate substrates. The sulfur atoms of the methylthio groups could also potentially play a role in catalysis, for instance, by coordinating with certain substrates or reagents. nih.gov However, the strong binding of sulfur-containing compounds to metal catalysts can sometimes lead to catalyst poisoning in other types of catalysis. nih.gov

The design of organocatalysts often involves the strategic placement of functional groups around a central scaffold to create an active site that can facilitate a specific chemical transformation. For a 1,2,4-triazine derivative to be an effective organocatalyst, its structure would need to be tailored to promote reactions such as asymmetric synthesis, condensations, or redox processes.

Currently, there is a lack of published research demonstrating the use of this compound or closely related structures as either organocatalysts or activating reagents. This suggests that this particular application is a largely unexplored field of study for this compound.

Future Directions and Emerging Research Avenues for 3,5 Bis Methylthio 1,2,4 Triazin 6 Amine Chemistry

Integration of Artificial Intelligence and Automated Synthesis Platforms

For a molecule like 3,5-Bis(methylthio)-1,2,4-triazin-6-amine, future research could involve:

AI-Powered Retrosynthesis: Utilizing AI tools to propose novel and more efficient synthetic pathways than currently exist. This could involve identifying cheaper, more sustainable starting materials or reducing the number of synthetic steps.

Automated High-Throughput Screening: Employing automated platforms to rapidly synthesize a library of derivatives of this compound. By systematically varying substituents, these platforms can quickly generate compounds for biological screening, accelerating the discovery of new drug candidates. researchgate.net

Predictive Modeling: Using machine learning models to predict the physicochemical properties, reactivity, and potential biological activity of new derivatives based on the this compound scaffold.

Exploration of Novel Reactivity Modalities and Mechanistic Insights

The reactivity of the 1,2,4-triazine (B1199460) ring is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack. nih.gov The presence of two methylthio groups and an amino group on this compound suggests a rich and complex reactivity profile that is yet to be fully explored.

Future research in this area could focus on:

Nucleophilic Aromatic Substitution (SNAr): A systematic investigation into the displacement of the methylthio groups with various nucleophiles (e.g., amines, alcohols, thiols) would be a foundational study. The methylthio groups are generally good leaving groups, allowing for the introduction of diverse functionalities at the 3- and 5-positions. Mechanistic studies, potentially aided by computational chemistry, could elucidate the regioselectivity and reaction kinetics of these substitutions. acs.orgacs.org

Cross-Coupling Reactions: Exploring the utility of the methylthio groups as handles for transition-metal-catalyzed cross-coupling reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: 1,2,4-Triazines are known to participate in IEDDA reactions, a powerful tool for constructing new heterocyclic systems. researchgate.net Investigating the dienophilic partners and reaction conditions for this compound could lead to novel molecular scaffolds.

Computational and Mechanistic Studies: Detailed computational studies using Density Functional Theory (DFT) could provide deep insights into the molecule's electronic structure, reaction mechanisms, and the transition states of its reactions. acs.orgnih.gov This would be invaluable for predicting its reactivity and guiding synthetic efforts.

Rational Design of Next-Generation 1,2,4-Triazine Scaffolds for Specific Applications

The 1,2,4-triazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer and kinase inhibitory effects. ijpsr.infonih.govnih.govfrontiersin.org The rational design of new molecules based on the this compound framework holds significant promise.

Potential avenues for rational design include:

Structure-Based Drug Design: Using the known structure of biological targets, computational docking studies could be employed to design derivatives of this compound with high binding affinity and selectivity. For instance, this scaffold could be adapted to target ATP-binding sites of kinases, a common strategy for 1,2,4-triazine-based inhibitors. acs.orgnih.gov

Bioisosteric Replacement: Systematically replacing the methylthio and amino groups with other functional groups (bioisosteres) to fine-tune the molecule's steric, electronic, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Fragment-Based Drug Discovery: Using the this compound core as a starting fragment and growing or linking it with other fragments to build potent and novel drug candidates.

Table 1: Potential Applications for Rationally Designed Scaffolds

| Application Area | Design Strategy | Potential Target Class |

|---|---|---|

| Oncology | Kinase hinge-binding motifs | c-Met, VEGFR-2, etc. frontiersin.orgreading.ac.uk |

| Neurodegenerative Diseases | Receptor antagonists | Adenosine (B11128) A2A Receptor acs.org |

Environmental and Sustainable Aspects of 1,2,4-Triazine Production and Utilization

The environmental impact and sustainability of chemical production are of increasing importance. While some triazine compounds, particularly s-triazines used as herbicides, have faced scrutiny for their persistence and environmental effects, the specific profile of this compound is uncharacterized. nih.govresearchgate.netnih.govbeyondpesticides.org

Future research should address:

Green Synthesis Protocols: Developing more environmentally friendly methods for the synthesis of this compound and its derivatives. This could involve the use of microwave-assisted synthesis, solvent-free reactions, or biocatalysis to reduce energy consumption and waste generation. chemistryviews.orgmdpi.commdpi.comnih.govresearchgate.netchim.it